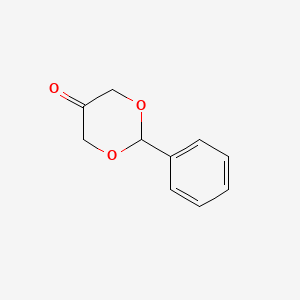
2-Phenyl-1,3-dioxan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-dioxan-5-one is a heterocyclic compound that belongs to the family of 1,3-dioxanes It is characterized by a six-membered ring containing two oxygen atoms and one ketone group
Mécanisme D'action
Target of Action
2-Phenyl-1,3-dioxan-5-one is a synthetic compound that is primarily used as a starting material in the synthesis of other compounds . Its primary targets are the molecules it reacts with in these synthesis reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For example, it can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also dimerize in carbon tetrachloride solution at room temperature .
Biochemical Pathways
This compound is involved in the synthesis of cyclic acetals such as 2-phenyl-1,3-dioxan-5-ol or 2-phenyl-1,3-dioxolane-4-methanol . These are important reaction intermediates in the production of dihydroxyacetone and 1,2-propanediol .
Pharmacokinetics
Its physical properties such as its boiling point (3187±420 C at 760 mmHg) and melting point (69-71 C) suggest that it is likely to have low bioavailability .
Result of Action
The primary result of the action of this compound is the formation of other compounds through chemical reactions. For example, it can be used to synthesize 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its dimerization occurs at room temperature in carbon tetrachloride solution . Its reaction with glycerol and benzaldehyde to produce cyclic acetals is influenced by the concentration of benzaldehyde, the temperature, and the presence of an acidic resin catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3-dioxan-5-one can be synthesized through the acetalization of benzaldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the in situ generation of 1,3-dioxan-5-one derivatives from dihydroxyacetone dimer and trialkoxyalkanes in the presence of acetic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide are commonly used to facilitate the acetalization process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1,3-dioxan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized with ruthenium tetraoxide to form dimeric structures . It also participates in Claisen-Schmidt reactions with aromatic aldehydes to form bischalcones .
Common Reagents and Conditions:
Oxidation: Ruthenium tetraoxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Triphenylphosphine-carbon tetrabromide for bromination reactions.
Major Products:
Oxidation: Dimeric this compound.
Reduction: Corresponding alcohols.
Substitution: Brominated derivatives such as 4-bromomethyl-2-phenyl-1,3-dioxolan.
Applications De Recherche Scientifique
2-Phenyl-1,3-dioxan-5-one is utilized in various scientific research applications:
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A five-membered ring analog with similar protective properties for carbonyl groups.
2-Phenyl-1,3-dioxolane-4-methanol: Another cyclic acetal with applications in green chemistry.
Uniqueness: 2-Phenyl-1,3-dioxan-5-one is unique due to its six-membered ring structure, which provides greater stability compared to five-membered analogs like 1,3-dioxolane. This stability enhances its utility in various synthetic applications, making it a preferred choice for protecting carbonyl groups in complex organic molecules .
Propriétés
IUPAC Name |
2-phenyl-1,3-dioxan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCQVDEHZTFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
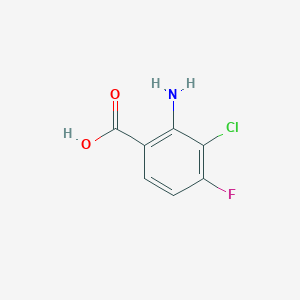
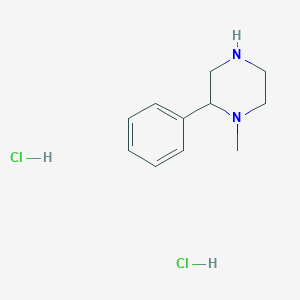
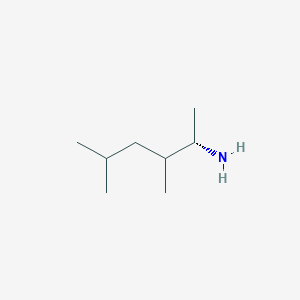
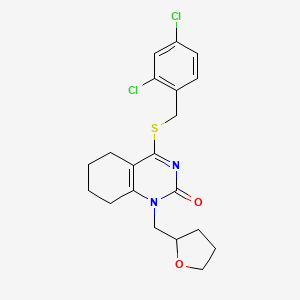
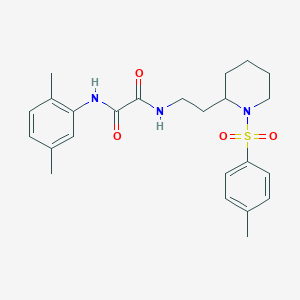
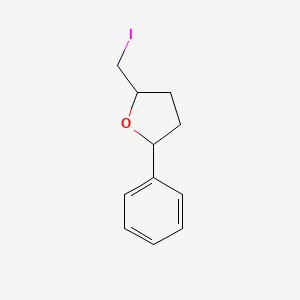
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2960555.png)
![2-bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2960556.png)
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)
![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)
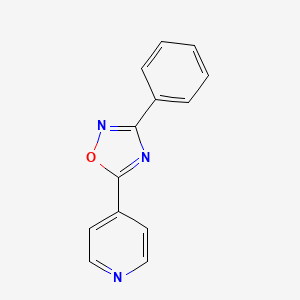
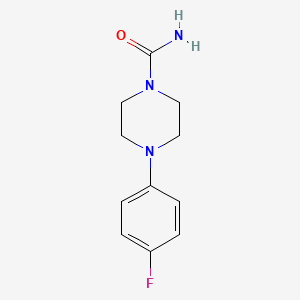
![N-(5-chloro-2-methoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2960566.png)
